5'-O-DMT-2'-TBDMS-Uridine 5'-O-DMT-2'-TBDMS-Uridine
Brand Name: Vulcanchem
CAS No.: 81246-80-2
VCID: VC21202312
InChI: InChI=1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1
SMILES: CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Molecular Formula: C36H44N2O8Si
Molecular Weight: 660.8 g/mol

5'-O-DMT-2'-TBDMS-Uridine

CAS No.: 81246-80-2

Cat. No.: VC21202312

Molecular Formula: C36H44N2O8Si

Molecular Weight: 660.8 g/mol

* For research use only. Not for human or veterinary use.

5'-O-DMT-2'-TBDMS-Uridine - 81246-80-2

Specification

CAS No. 81246-80-2
Molecular Formula C36H44N2O8Si
Molecular Weight 660.8 g/mol
IUPAC Name 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1
Standard InChI Key KVHQIELPHWJPSY-WXQJYUTRSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
SMILES CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Canonical SMILES CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Introduction

Chemical Structure and Properties

Molecular Identity

5'-O-DMT-2'-TBDMS-Uridine is a modified uridine nucleoside featuring two protective groups: a 4,4'-dimethoxytrityl (DMT) group at the 5' position and a tert-butyldimethylsilyl (TBDMS) group at the 2' position of the ribose sugar. The systematic IUPAC name for this compound is 1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione . This specialized nucleoside is registered with CAS number 81246-80-2 and carries multiple synonyms in scientific literature including 5'-DMT-2'-TBDMS-RU and 2'-O-tertButyldimethylsilyl-5'-O-DMT-uridine . The molecular structure contains a uracil base attached to a modified ribose sugar, with protective groups that shield specific hydroxyl functionalities during synthetic procedures.

Physicochemical Characteristics

The compound presents a comprehensive set of physicochemical properties essential for researchers working with nucleic acid synthesis. 5'-O-DMT-2'-TBDMS-Uridine possesses a molecular formula of C36H44N2O8Si and a calculated molecular weight of 660.83 g/mol . Physical observation identifies it as a white to off-white powder under standard laboratory conditions . The compound's structural characteristics combine both the DMT group, which provides hydrophobicity and UV detectability, and the TBDMS group, which offers silyl protection chemistry advantages during synthesis procedures.

Table 1: Key Physicochemical Properties of 5'-O-DMT-2'-TBDMS-Uridine

PropertyValueReference
Molecular FormulaC36H44N2O8Si
Molecular Weight660.83 g/mol
Physical AppearanceWhite to off-white powder
CAS Number81246-80-2
Water Content≤1.0%
Purity≥98.0%

Applications in Molecular Biology

Oligonucleotide Synthesis

The primary application of 5'-O-DMT-2'-TBDMS-Uridine lies in the field of oligonucleotide synthesis, where it serves as a crucial building block for constructing RNA sequences with modified properties . The compound's protective groups play essential roles during the synthetic process: the DMT group at the 5' position enables selective deprotection strategies and provides a chromophore for monitoring synthesis efficiency, while the TBDMS group at the 2' position protects the hydroxyl group during coupling reactions and can be selectively removed when required. These features make the compound valuable for constructing custom oligonucleotides with specific properties for research applications.

Research Applications

In contemporary molecular biology research, 5'-O-DMT-2'-TBDMS-Uridine finds application in studies requiring modified RNA oligonucleotides. The compound allows researchers to incorporate uridine residues into synthetic oligonucleotides while maintaining control over the reactive hydroxyl groups. This selective protection scheme facilitates the creation of RNA sequences with specific modifications, enabling studies on RNA structure, function, and interactions. Additionally, the compound may serve in detection systems for nucleic acid modifications, contributing to analytical methods in genomic and transcriptomic research .

Desired Concentration1 mg5 mg10 mg
1 mM1.5132 mL7.5662 mL15.1325 mL
5 mM0.3026 mL1.5132 mL3.0265 mL
10 mM0.1513 mL0.7566 mL1.5132 mL

Values indicate solvent volume (DMSO) required

Synthetic Context and Related Compounds

Position in Synthetic Pathways

5'-O-DMT-2'-TBDMS-Uridine occupies a significant position in the broader context of nucleoside chemistry and oligonucleotide synthesis. As a protected uridine derivative, it represents an intermediate stage in synthetic pathways leading to more complex RNA structures. The compound can be further functionalized, particularly at the 3' position, to create phosphoramidites that directly participate in solid-phase oligonucleotide synthesis protocols . These phosphoramidite derivatives, such as DMT-2′O-TBDMS-rU Phosphoramidite (CAS 118362-03-1), represent the activated form used in automated synthesizers .

Related Modified Nucleosides

Within the broader family of protected nucleosides, 5'-O-DMT-2'-TBDMS-Uridine belongs to a series of compounds with similar protection patterns applied to different nucleobases. Analogous compounds exist for the other RNA nucleosides (adenosine, guanosine, and cytidine), each featuring the same protective group strategy but with different nucleobases. Together, these compounds constitute a complete set of building blocks for RNA synthesis with 2'-TBDMS protection, enabling researchers to construct complex RNA sequences with defined structural modifications for various applications in molecular biology and biomedical research.

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